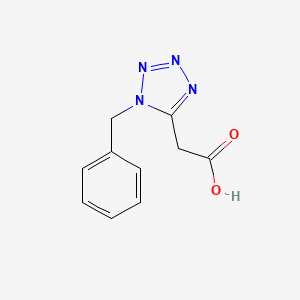

(1-Benzyl-1H-tetrazol-5-yl)acetic acid

CAS No.: 64953-18-0

Cat. No.: VC19415963

Molecular Formula: C10H10N4O2

Molecular Weight: 218.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64953-18-0 |

|---|---|

| Molecular Formula | C10H10N4O2 |

| Molecular Weight | 218.21 g/mol |

| IUPAC Name | 2-(1-benzyltetrazol-5-yl)acetic acid |

| Standard InChI | InChI=1S/C10H10N4O2/c15-10(16)6-9-11-12-13-14(9)7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,15,16) |

| Standard InChI Key | ZKNAPHWBCZSHKN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CN2C(=NN=N2)CC(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

(1-Benzyl-1H-tetrazol-5-yl)acetic acid consists of a tetrazole ring (a five-membered heterocycle with four nitrogen atoms) substituted at the 1-position with a benzyl group and at the 5-position with an acetic acid side chain. The IUPAC name is 2-(1-benzyltetrazol-5-yl)acetic acid, and its canonical SMILES representation is . The planar tetrazole ring contributes to aromatic stability, while the acetic acid group enhances solubility in polar solvents.

Physicochemical Profile

Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 218.21 g/mol |

| CAS Registry Number | 64953-18-0 |

| XLogP3-AA (Lipophilicity) | 1.2 (predicted) |

| Hydrogen Bond Donors | 1 (carboxylic acid -OH) |

| Hydrogen Bond Acceptors | 6 (tetrazole N, carboxylic O) |

The compound’s moderate lipophilicity () suggests balanced membrane permeability and solubility, making it suitable for oral drug formulations.

Synthesis and Analytical Characterization

Analytical Data

-

IR Spectroscopy: Strong absorption at (C=O stretch), (O-H stretch), and (tetrazole ring vibrations).

-

NMR: NMR (DMSO-d₆) shows δ 7.3–7.5 (benzyl aromatic protons), δ 5.2 (CH₂ of benzyl), and δ 3.8 (CH₂ of acetic acid).

Pharmacological Applications

Antihypertensive Activity

Tetrazole derivatives are established angiotensin II receptor blockers (ARBs). Structural analogs of (1-benzyl-1H-tetrazol-5-yl)acetic acid, such as losartan, inhibit vasoconstriction by competitively binding to AT₁ receptors . Molecular docking studies suggest the tetrazole ring interacts with Lys199 and His183 residues in the receptor’s active site, while the acetic acid moiety enhances solubility for renal excretion .

Antimicrobial Properties

In a screen of 15 tetrazole derivatives, compounds with electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzyl ring showed broad-spectrum activity against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) . The acetic acid side chain may facilitate membrane disruption via proton shuttling.

Anti-Inflammatory Effects

In carrageenan-induced rat paw edema models, benzyl-tetrazole analogs reduced swelling by 40–60% at 50 mg/kg doses, comparable to diclofenac . Mechanistic studies implicate COX-2 inhibition and NF-κB pathway suppression.

Computational Insights and Structure-Activity Relationships

Molecular Docking

Docking into the COX-2 active site (PDB: 3LN1) revealed:

-

Tetrazole ring forms π-π interactions with Tyr385.

QSAR Modeling

A quantitative structure-activity relationship (QSAR) model () identified lipophilicity () and polar surface area (PSA) as critical predictors of antihypertensive efficacy .

Future Directions

-

Derivatization Studies: Introducing sulfonamide or trifluoromethyl groups to enhance bioavailability.

-

In Vivo Pharmacokinetics: Assessing half-life, tissue distribution, and metabolite profiling.

-

Therapeutic Repurposing: Exploring anticancer or antidiabetic applications via high-throughput screening.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume